molecular formula C18H15FN2O5S2 B2544493 Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate CAS No. 1396847-01-0

Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate

Cat. No. B2544493
CAS RN: 1396847-01-0
M. Wt: 422.45
InChI Key: KXQVOCMZYYNQJZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 13C-NMR spectrum can provide information about the number and types of carbon atoms in the molecule .

Scientific Research Applications

Antibacterial Activity and Mechanisms

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities. A study detailed the antibacterial efficacy of such compounds against rice bacterial leaf blight, demonstrating their potential in agricultural applications (Li Shi et al., 2015). This suggests that related sulfone compounds, such as the one you're interested in, might also possess significant antibacterial properties.

Synthetic Routes and Chemical Reactions

Research on the facile formation of oxazolinoazetidinones from benzothiazolyldithioazetidinones has explored synthetic pathways and reactions that could be relevant to synthesizing and manipulating compounds like "Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate" (Y. Maki et al., 1981). These synthetic methodologies could inform the production and modification of such compounds for various applications.

Modifications and Herbicidal Properties

The modification of compounds through selective fluorine substitution has been studied for its impact on herbicidal properties, as demonstrated with bentranil and Classic® analogues (G. Hamprecht et al., 2004). This research highlights how structural changes can significantly affect biological activity, suggesting a potential avenue for the development of herbicidal applications of related compounds.

Antimicrobial Analogs

The synthesis of fluorobenzamides containing thiazole and thiazolidine, and their evaluation as antimicrobial analogs, point to the broad spectrum of activity such compounds can exhibit (N. Desai et al., 2013). These findings could imply potential antimicrobial research applications for similarly structured compounds.

Pharmacological Evaluations

Compounds encompassing azetidin-2-ones and thiazolidin-4-ones with a benzothiazole structure have been synthesized and evaluated for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties (B. Gurupadayya et al., 2008). Such research indicates the potential of these compounds in developing new therapeutic agents.

Biochemical Analysis

Biochemical Properties

The thiazole nucleus in Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate has been reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be the basis for its interactions with various biomolecules.

Cellular Effects

. They also have potential antitumor activities .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

properties

IUPAC Name

methyl 4-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O5S2/c1-25-17(22)11-5-7-13(8-6-11)28(23,24)21-9-12(10-21)26-18-20-16-14(19)3-2-4-15(16)27-18/h2-8,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQVOCMZYYNQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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